molecular formula C8H12N4OS2 B1239768 1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea

1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea

Cat. No. B1239768
M. Wt: 244.3 g/mol
InChI Key: DDYJDIHOSRTMSE-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 52608 is a thiazolidinone.

Scientific Research Applications

Antitumor and Antioxidant Activities

Compounds derived from 1,3-thiazolidin-2-ylidene exhibit promising antitumor and antioxidant properties. One study demonstrated that certain 1,3-thiazolidine derivatives showed moderate antiproliferative in vitro activity against hepatocellular carcinoma Hep-G2, and another derivative introduced effective antioxidant activity (Aly et al., 2012).

Synthesis of New Derivatives

The synthesis of new thiazolidine and imidazolidine derivatives has been explored. These compounds are created through a cycloaddition process and have shown different antimicrobial effects (Elaasar & Saied, 2008).

Anticancer Effect Against Breast Cancer

A study focused on synthesizing new derivatives of 1,2-dihydroquinoline-3-carboxylic acid, which showed significant anticancer activity against the breast cancer MCF-7 cell line (Gaber et al., 2021).

Antibacterial Activity

Novel 4-oxo-1,3-thiazolidines have been synthesized and evaluated for their in vitro growth inhibitory activity against several microbes, including E. coli, Saureus, and Salmonella typhi (Desai et al., 2001).

Evaluation as Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as aldehyde reductase and aldose reductase inhibitors, demonstrating potential for the treatment of diabetic complications (Ali et al., 2012).

Antimicrobial and Anticancer Activities

The synthesis and antimicrobial activity of various thiazolidine derivatives have been explored, with some showing promising results against microbial infections and cancer cells (Basavarajaiah & Mruthyunjayaswamy, 2010).

Antifibrotic Action

Research has identified a series of thiazolidinone derivatives with high antifibrotic activity levels and potential for further testing, highlighting their significance in antifibrotic therapy (Kaminskyy et al., 2016).

Antioxidant and Anticancer Activities

Novel thiazolidin-4-ones with high antioxidant and anticancer activities have been developed, indicating their therapeutic potential (Saied et al., 2019).

properties

Product Name

1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea

Molecular Formula

C8H12N4OS2

Molecular Weight

244.3 g/mol

IUPAC Name

1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea

InChI

InChI=1S/C8H12N4OS2/c1-3-4-12-6(13)5-15-8(12)11-10-7(14)9-2/h3H,1,4-5H2,2H3,(H2,9,10,14)/b11-8-

InChI Key

DDYJDIHOSRTMSE-FLIBITNWSA-N

Isomeric SMILES

CNC(=S)N/N=C\1/N(C(=O)CS1)CC=C

SMILES

CNC(=S)NN=C1N(C(=O)CS1)CC=C

Canonical SMILES

CNC(=S)NN=C1N(C(=O)CS1)CC=C

synonyms

1-(3-allyl-4-oxothiazolidine-2-ylidene)-4-methylthiosemicarbazone
CGP 52608
CGP-52608
CGP52608

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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